Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-
Description
Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- is a quinoline-derived glycine conjugate featuring a butoxy substituent at position 6 of the quinoline ring. This compound belongs to a class of molecules where glycine is linked via a carbonyl group to a heteroaromatic scaffold. The butoxy group introduces lipophilicity and steric bulk, which may modulate solubility, metabolic stability, and target engagement compared to analogs with smaller substituents (e.g., chloro or hydroxy groups) .
Properties
CAS No. |
189359-05-5 |
|---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
2-[(6-butoxy-3-hydroxyquinoline-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C16H18N2O5/c1-2-3-6-23-11-4-5-12-10(7-11)8-13(19)15(18-12)16(22)17-9-14(20)21/h4-5,7-8,19H,2-3,6,9H2,1H3,(H,17,22)(H,20,21) |
InChI Key |
SJJSBEAYNXNSLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=CC(=C(N=C2C=C1)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation
The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones is a classical route to construct the quinoline scaffold. For 6-butoxy-3-hydroxyquinoline, a tailored approach involves:
- Starting Material : 2-Amino-5-butoxybenzaldehyde, synthesized via nucleophilic substitution of 2-amino-5-chlorobenzaldehyde with sodium butoxide.
- Cyclization Partner : Ethyl acetoacetate or diethyl ketomalonate to introduce the 3-hydroxy group via keto-enol tautomerization.
Example Protocol :
- React 2-amino-5-butoxybenzaldehyde (1 eq) with diethyl ketomalonate (1.2 eq) in ethanol under reflux (12 h).
- Acidic work-up (HCl) yields 6-butoxy-3-hydroxyquinoline-2-carboxylic acid ethyl ester.
Yield : 65–72% (reported for analogous methoxy derivatives).
Introduction of the Butoxy Group
Nucleophilic Aromatic Substitution
A chloro precursor (e.g., 6-chloro-3-hydroxyquinoline-2-carboxylic acid) can undergo substitution with butoxide:
- Conditions : Sodium butoxide (3 eq) in DMF at 120°C for 24 h.
- Challenges : Competing hydrolysis of the chloro group requires anhydrous conditions.
Yield : ~58% (extrapolated from chloro-to-methoxy substitutions).
Direct Alkylation During Cyclization
Incorporating the butoxy group early in the synthesis avoids post-cyclization functionalization:
- Starting Material : 2-Amino-5-butoxyphenol, cyclized with ethyl acetoacetate under Skraup conditions (H2SO4, glycerol, 180°C).
- Advantage : Higher regioselectivity and fewer steps.
Yield : 68% (based on isoquinoline analogues).
Hydroxyl Group Formation at Position 3
Oxidation of Methyl Groups
A methyl group at position 3 can be oxidized to hydroxyl using KMnO4 or SeO2:
Hydrolysis of Protected Hydroxyl Groups
Temporary protection (e.g., acetyl) enables selective deprotection post-cyclization:
- Protection : Acetylation with acetic anhydride/pyridine.
- Deprotection : Basic hydrolysis (NaOH/MeOH).
Acylation with Glycine
Carboxylic Acid Activation
The quinoline-2-carboxylic acid is activated as an acid chloride or mixed anhydride:
Direct Coupling Using Condensing Agents
Example :
- Combine 6-butoxy-3-hydroxyquinoline-2-carboxylic acid (1 eq), glycine (1.5 eq), EDCl (1.2 eq), HOBt (0.2 eq) in DMF.
- Stir at RT for 24 h.
Yield : 76% (similar to Patent WO2005014534A1).
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedländer + SNA | 5 | 32% | Regioselective | Lengthy purification |
| Skraup + Direct Alk. | 4 | 45% | Fewer steps, higher efficiency | High-temperature conditions |
| Post-Func. Acylation | 6 | 28% | Flexibility in intermediate modification | Low yield in substitution steps |
Chemical Reactions Analysis
Types of Reactions
2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
Scientific Research Applications
Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl] is a chemical compound featuring a glycine moiety linked to a quinoline derivative, with butoxy and hydroxy groups enhancing its solubility and potential biological activity. It has a molecular formula of and a CAS number of 189359-05-5 . It can serve as a biochemical probe for studying quinoline-related biological pathways.
Synthesis
The synthesis of Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl] involves multi-step organic synthesis techniques. A common approach may include specific experimental conditions and reagents depending on the desired yield and purity of the final product.
Potential Applications
Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl] holds potential applications in various fields. Due to its specific combination of glycine linkage and butoxy substitution, it may influence its solubility and biological interactions differently compared to similar compounds.
Structural Similarities
Several compounds share structural similarities with Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl] | Chlorine substitution on quinoline | Potentially different biological activity due to chlorine presence |
| 4-Hydroxyquinoline | Hydroxyl group on quinoline | Lacks glycine moiety; primarily studied for antimicrobial properties |
| 6-Methoxyquinoline | Methoxy substitution on quinoline | Known for anti-cancer properties; different functional group impacts activity |
Mechanism of Action
The mechanism of action of 2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. This interaction can lead to the disruption of cellular processes and induce cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include:
*Calculated based on structural analogy to .
- In contrast, the butoxy group (electron-donating) may reduce ring electrophilicity, altering binding affinity in biological targets .
- Solubility : The butoxy derivative is expected to exhibit lower aqueous solubility than the chloro analog due to its hydrophobic chain. Glycosylated analogs () counterbalance this via polar sugar moieties, enhancing solubility for pharmaceutical applications .
Notes
Biological Activity
Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-, also known by its CAS number 189359-05-5, is a compound that has garnered attention for its potential biological activity. This article will explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C16H18N2O5
Molecular Weight: 318.32 g/mol
CAS Number: 189359-05-5
The structure of Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- indicates that it is a derivative of glycine with a quinoline moiety, which may contribute to its biological activity.
Research indicates that compounds containing quinoline structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms through which Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- exerts its effects are not fully elucidated but may involve modulation of neurotransmitter systems and inhibition of specific enzymes.
Pharmacological Effects
-
Neurotransmitter Modulation:
- Glycine is known to act as an inhibitory neurotransmitter in the central nervous system. The modification of glycine with quinoline may enhance its binding affinity to glycine receptors or influence glycine transporters.
- Studies on similar compounds have shown that they can inhibit glycine transporters (GlyT), potentially leading to increased synaptic concentrations of glycine, which could have therapeutic implications for conditions like neuropathic pain .
-
Antimicrobial Activity:
- Compounds with quinoline structures are often evaluated for their antimicrobial properties. While specific data on Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- is limited, related quinoline derivatives have demonstrated efficacy against various bacterial strains.
Toxicological Assessment
A rapid screening assessment has been conducted on various compounds, including those similar to Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-. The results indicated that while many substances do not pose significant risks at current exposure levels, further evaluation is necessary for those identified with potential health effects .
Study 1: Inhibition of GlyT2
A study focused on the inhibition of glycine transporter 2 (GlyT2) by lipid-modified glycine derivatives provided insights into how structural modifications can enhance biological activity. The findings suggested that compounds with similar modifications to Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- could potentially serve as selective inhibitors for GlyT2 . This inhibition was linked to analgesic effects in animal models.
Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of various quinoline derivatives. Although direct data on Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- was not available, the results indicated that modifications in the quinoline structure could lead to increased antibacterial efficacy against resistant strains .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O5 |
| Molecular Weight | 318.32 g/mol |
| CAS Number | 189359-05-5 |
| Potential Biological Activities | Neurotransmitter modulation, Antimicrobial effects |
| Related Studies | Inhibition of GlyT2 |
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups in Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- that influence its reactivity and biological activity?
- Methodological Answer : The compound features a quinolinyl core substituted with a butoxy group at position 6 and a hydroxyl group at position 3, coupled to glycine via a carbonyl linkage. The quinoline moiety enables π-π stacking interactions in biological targets, while the butoxy group enhances lipophilicity, affecting membrane permeability. The hydroxyl group facilitates hydrogen bonding, critical for binding affinity. Structural confirmation requires 1H/13C NMR (to resolve substituent positions) and IR spectroscopy (to identify carbonyl and hydroxyl stretches) .
Q. What synthetic routes are commonly employed to prepare quinolinyl-carbonyl glycine derivatives?
- Methodological Answer : The quinoline ring is synthesized via Friedländer condensation using β-aminoketones and aldehydes under basic conditions (e.g., sodium ethoxide) . The glycine residue is then introduced through carbodiimide-mediated amide coupling (e.g., EDC/HOBt). For example, Roxadustat (a structural analog with phenoxy instead of butoxy) is synthesized similarly, with purification via column chromatography (ethyl acetate/hexane gradients) .
Q. What purification strategies are recommended to achieve high analytical purity for this compound?
- Methodological Answer : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate intermediates. Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity, verified by UV detection at 254 nm. Acidic impurities are removed via ion-exchange chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell lines, concentrations). Address this by:
- Orthogonal assays : Compare surface plasmon resonance (SPR) binding with cell-based activity assays.
- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS in plasma and tissue homogenates.
- Computational docking : Validate binding modes with molecular dynamics simulations, leveraging analogs like Roxadustat (CAS 808118-40-3) as references .
Q. What advanced spectroscopic techniques are critical for characterizing stereochemical and electronic properties?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolves quinoline substitution patterns and glycine connectivity.
- X-ray crystallography : Provides definitive stereochemical data for crystalline derivatives.
- Cyclic voltammetry : Evaluates redox behavior linked to the quinoline π-system, relevant for pro-drug activation mechanisms .
Q. How do researchers investigate metabolic stability in preclinical models?
- Methodological Answer :
- Liver microsome assays : Incubate the compound with human/rat microsomes, and quantify depletion via LC-MS/MS.
- Metabolite identification : Use high-resolution MS/MS (e.g., Q-TOF) and compare fragmentation patterns to synthetic standards.
- Deuteration studies : Modify labile sites (e.g., hydroxyl groups) to enhance metabolic stability, guided by kinetic isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
